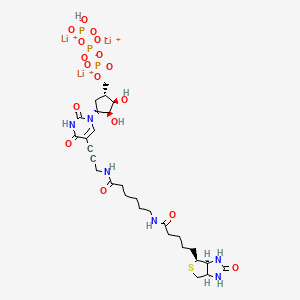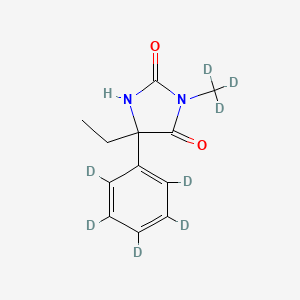![molecular formula C15H24 B12394223 (1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene CAS No. 489-29-2](/img/structure/B12394223.png)
(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A-Maaliene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of specific catalysts and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of A-Maaliene can be achieved through the extraction of essential oils from plants that naturally produce this compound. The extraction process may involve steam distillation or solvent extraction, followed by purification steps to isolate A-Maaliene .
Análisis De Reacciones Químicas
Types of Reactions
A-Maaliene undergoes various chemical reactions, including:
Oxidation: A-Maaliene can be oxidized to form oxygenated derivatives such as alcohols, ketones, and acids.
Reduction: Reduction reactions can convert A-Maaliene into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the A-Maaliene molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, saturated hydrocarbons, and substituted A-Maaliene compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
A-Maaliene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of A-Maaliene involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved in its effects are still under investigation .
Comparación Con Compuestos Similares
A-Maaliene can be compared with other similar sesquiterpenes, such as β-Maaliene and γ-Maaliene. These compounds share similar structural features but differ in their specific chemical properties and biological activities. A-Maaliene is unique due to its specific arrangement of atoms and its distinctive aromatic profile .
List of Similar Compounds
- β-Maaliene
- γ-Maaliene
- Caryophyllene
- Humulene
Propiedades
Número CAS |
489-29-2 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1aR,3aS,7bS)-1,1,3a,7-tetramethyl-2,3,4,5,6,7b-hexahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H24/c1-10-6-5-8-15(4)9-7-11-13(12(10)15)14(11,2)3/h11,13H,5-9H2,1-4H3/t11-,13-,15+/m1/s1 |
Clave InChI |
UPGLJTCDRBIZKP-KYOSRNDESA-N |
SMILES isomérico |
CC1=C2[C@H]3[C@H](C3(C)C)CC[C@@]2(CCC1)C |
SMILES canónico |
CC1=C2C3C(C3(C)C)CCC2(CCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



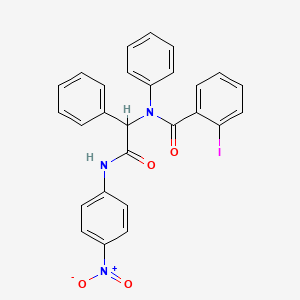
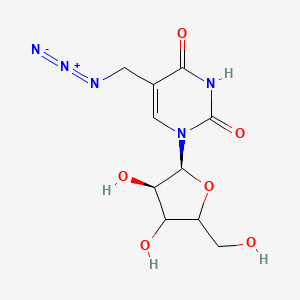


![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)
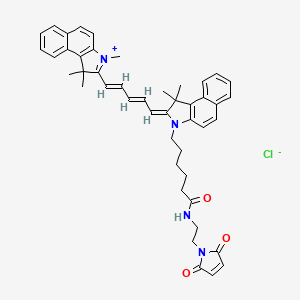

![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

